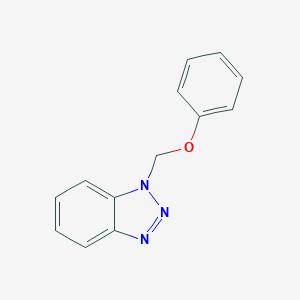![molecular formula C7H7BrN2 B039096 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 115170-40-6](/img/structure/B39096.png)
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
概述
描述
Synthesis Analysis
The synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine frameworks can be achieved through Fischer indole cyclization in polyphosphoric acid, providing a valuable method for constructing 5-bromo-7-azaindole scaffolds with diverse substituents at positions 2 and 3 (Alekseyev, Amirova, & Terenin, 2015). Another approach involves the enantioselective synthesis of derivatives via intramolecular hydroboration–cycloalkylation, demonstrating the compound's role as a key intermediate in complex syntheses (Felpin, Vo‐Thanh, Villiéras, & Lebreton, 2001).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These studies provide insights into the compound's conformation, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and designing further chemical modifications (Jabri et al., 2023).
Chemical Reactions and Properties
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions, including carbon-carbon coupling, which is fundamental in the synthesis of organic compounds. These reactions enable the creation of novel pyridine derivatives with potential applications in materials science and pharmacology (Ghiasuddin et al., 2018).
科学研究应用
Antileishmanial Agents
- Scientific Field: Medicinal Chemistry .
- Application Summary: A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application: The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results: Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field: Cancer Therapy .
- Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 .
- Methods of Application: The specific methods of synthesis were not detailed in the search results .
- Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Blood Glucose Reduction
- Scientific Field: Diabetes and Cardiovascular Diseases .
- Application Summary: Compounds related to 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The specific methods of application were not detailed in the search results .
- Results: The compounds were found to be effective in reducing blood glucose, which could be beneficial in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
未来方向
The future directions in the research of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine could involve further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to explore its potential applications in various fields, such as medicine and agriculture .
属性
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGNFPCHQUHZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620888 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
115170-40-6 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
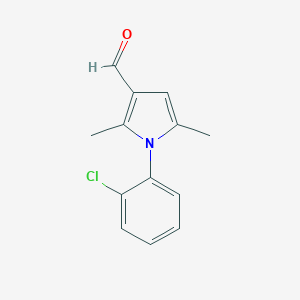




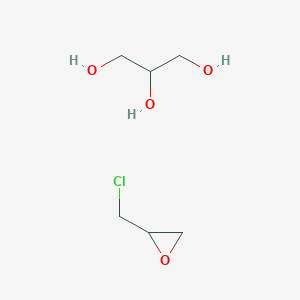
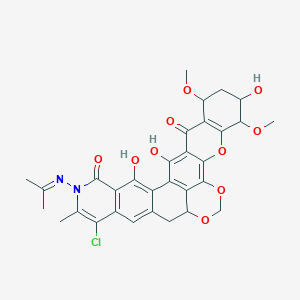


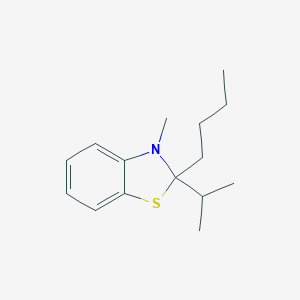
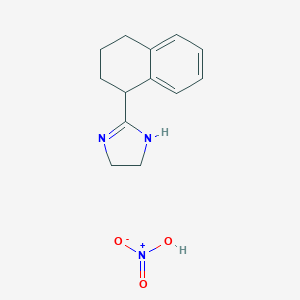
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
